

Application Notes and Protocols for BMS-770767 In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

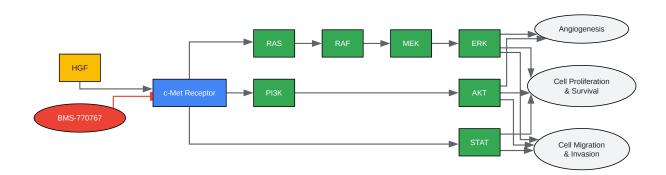
Introduction

BMS-770767 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols and dosage guidelines for in vivo experiments using **BMS-770767** in preclinical cancer models.

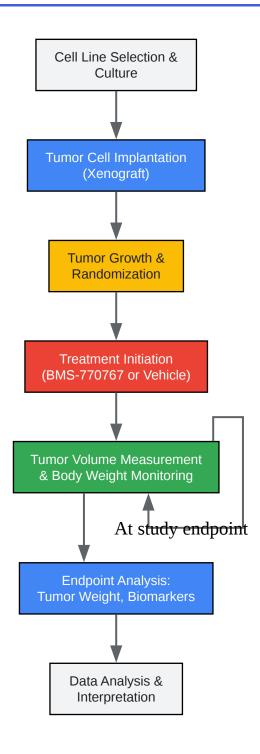
c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK, and STAT pathways, promoting cell growth, proliferation, and survival.









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